molecular formula C8H9BF3K B1468988 Potassium (4-ethylphenyl)trifluoroborate CAS No. 1160725-33-6

Potassium (4-ethylphenyl)trifluoroborate

Cat. No.: B1468988
CAS No.: 1160725-33-6
M. Wt: 212.06 g/mol
InChI Key: KFIINFZVJLVXSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of potassium trifluoroborates often involves Suzuki–Miyaura-type reactions .


Molecular Structure Analysis

The molecular formula of Potassium (4-ethylphenyl)trifluoroborate is C8H9BF3K. The InChI code is 1S/C8H9BF3O.K/c1-2-13-8-5-3-7 (4-6-8)9 (10,11)12;/h3-6H,2H2,1H3;/q-1;+1 .


Chemical Reactions Analysis

Potassium trifluoroborates are used as potent boronic acid surrogates in Suzuki Cross-Coupling reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in water . The molecular weight of the compound is 212.06 g/mol.

Scientific Research Applications

Cross-Coupling Reactions

Potassium (4-ethylphenyl)trifluoroborate, while not directly cited, can be inferred to participate in cross-coupling reactions similar to its analogs, as evidenced by studies on potassium alkenyltrifluoroborates. These compounds are utilized in palladium-catalyzed Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, demonstrating good yields. The use of potassium trifluoroborates in these reactions is favored due to their stability and ability to undergo reactions under mild conditions, thus expanding the toolkit for organic synthesis by facilitating the formation of carbon-carbon bonds (Molander & Rivero, 2002).

Metalation and Electrophilic Partner Reactions

The metalation of aryl bromides bearing a potassium trifluoroborate moiety and subsequent reactions with various electrophiles showcase the versatility of potassium trifluoroborates in organic synthesis. Optimized conditions allow for the transformation of potassium bromophenyl trifluoroborates into alcohols and other products, highlighting the potential for creating diverse molecular architectures (Molander & Ellis, 2006).

Aqueous Media Cross-Coupling

Potassium aryltrifluoroborates also find applications in cross-coupling reactions in aqueous media, a more environmentally friendly alternative. Using an oxime-derived palladacycle as a precatalyst, these reactions proceed under phosphine-free conditions, offering a greener approach to the synthesis of biphenyls and demonstrating the compatibility of potassium trifluoroborates with sustainable chemistry practices (Alacid & Nájera, 2008).

Synthesis of Novel Compounds

An improved synthesis of potassium (trifluoromethyl)trifluoroborate highlights the ongoing development in the preparation of potassium trifluoroborate derivatives. Such advancements are crucial for the synthesis of potentially valuable reagents for further chemical transformations, underlining the importance of potassium trifluoroborates in facilitating the development of new synthetic methodologies (Molander & Hoag, 2003).

Mechanism of Action

Safety and Hazards

Potassium (4-ethylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area and wear protective clothing when risk of exposure occurs .

Future Directions

Potassium trifluoroborates, including Potassium (4-ethylphenyl)trifluoroborate, are gaining attention due to their stability and versatility in reactions . They are expected to find increasing use in various fields of research and industry. Further studies and advancements in their synthesis methods could lead to more efficient and diverse applications .

Properties

IUPAC Name

potassium;(4-ethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIINFZVJLVXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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